(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenyl group, a triazole ring, and an ethenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . The photophysical nature of these systems involves the transformation between the enol and keto forms after excited-state proton transfer .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring have been shown to exhibit significant antibacterial activity
Pharmacokinetics
Pharmacokinetic studies typically involve investigations in healthy volunteers and patients, examining factors such as bioavailability, interactions, and administration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Attachment of the Propyl Chain: The triazole ring is then functionalized with a propyl chain through a nucleophilic substitution reaction.
Formation of the Ethenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
Structural Features: The presence of the triazole ring and the ethenesulfonamide moiety makes this compound unique compared to other sulfonamide derivatives.
Biological Activity: The combination of the triazole ring and sulfonamide group can enhance its antimicrobial activity, making it a promising candidate for further research.
Properties
IUPAC Name |
(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,10-7-13-5-2-1-3-6-13)16-8-4-9-17-12-14-11-15-17/h1-3,5-7,10-12,16H,4,8-9H2/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMAFQUGGNSOTH-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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